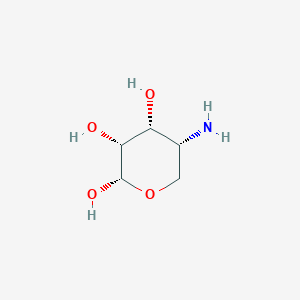
4-Amino-4-deoxy-alpha-D-ribopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4-deoxy-alpha-D-ribopyranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important building block in the synthesis of various biologically active molecules and has applications in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-deoxy-alpha-D-ribopyranose typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method starts with the protection of the hydroxyl groups of ribose, followed by the selective tosylation at the fourth position. The tosyl group is then displaced by an azide group, which is subsequently reduced to form the amino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-4-deoxy-alpha-D-ribopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of acylated or sulfonated products.
Wissenschaftliche Forschungsanwendungen
4-Amino-4-deoxy-alpha-D-ribopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-4-deoxy-alpha-D-ribopyranose involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound can also participate in glycosylation reactions, modifying the structure and function of proteins and lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-4-deoxy-alpha-L-arabinopyranose: Similar structure but different stereochemistry.
4-Amino-4-deoxy-beta-D-ribopyranose: Similar structure but different anomeric configuration.
4-Amino-4-deoxy-D-glucose: Similar functional group but different sugar backbone.
Uniqueness
4-Amino-4-deoxy-alpha-D-ribopyranose is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
782418-47-7 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4-,5+/m1/s1 |
InChI-Schlüssel |
OEVMNXDFKAZCIM-AIHAYLRMSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



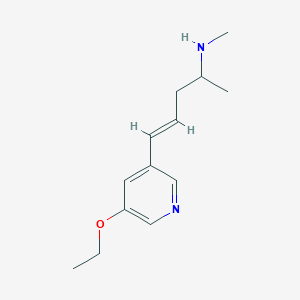

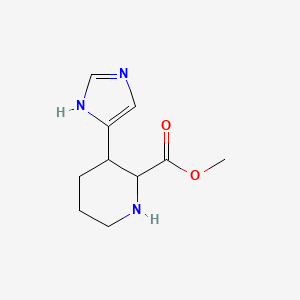
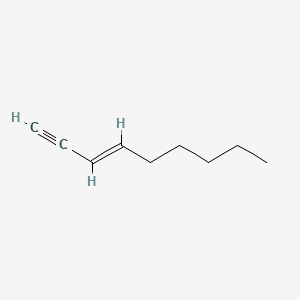
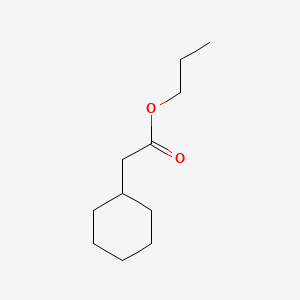
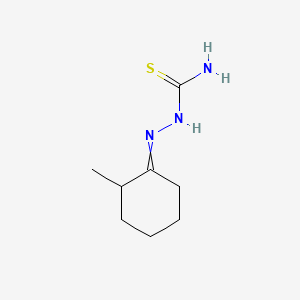
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
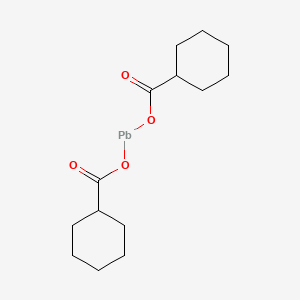
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

